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Compound of Interest

4-tert-butyl-2-methyl-1H-
Compound Name:
benzimidazole

cat. No.: B1182687

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers, scientists, and drug development professionals encountering
rotational disorder of tert-butyl groups in crystal structures.

Frequently Asked Questions (FAQSs)

Q1: What are the common indicators of rotational disorder in a tert-butyl group?

Al: The primary indicators of rotational disorder in a tert-butyl group within a crystal structure
include:

e Elongated or unusually large thermal ellipsoids (Anisotropic Displacement Parameters -
ADPs) for the methyl carbon atoms. This suggests that the refinement program is attempting
to model multiple positions with a single ellipsoid.[1][2]

« Significant residual electron density peaks and holes near the tert-butyl group in the
difference Fourier map.[1][2] These peaks may indicate the alternative positions of the
disordered atoms.

o Chemically unreasonable bond lengths and angles involving the tert-butyl group after initial
refinement.
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» High refinement residuals (R-factors) that do not improve with standard refinement
strategies.

Q2: What is the difference between static and dynamic disorder in the context of tert-butyl
groups?

A2: Both static and dynamic disorder result in the observation of fractional atomic occupancies
at different positions.[1][3]

 Static Disorder: Different, fixed conformations of the tert-butyl group are present in different
unit cells throughout the crystal. This can be thought of as a "snapshot” of various
orientations frozen in place.[1][3]

o Dynamic Disorder: The tert-butyl group is rapidly reorienting or rotating within a single unit
cell during data collection. The resulting electron density is a time-average of these
movements.[1][3]

For the purposes of crystallographic refinement, both types of disorder are treated in a similar
manner by modeling discrete, partially occupied atomic positions.[1][3]

Q3: When should | model a tert-butyl group as disordered?

A3: You should consider modeling a tert-butyl group as disordered when you observe the
indicators mentioned in Q1. If the ADPs are pathologically shaped and significant residual
electron density is present, a disordered model is likely necessary to improve the overall quality
of your crystal structure refinement.[1][2]

Q4: How do | model a two-site rotational disorder for a tert-butyl group in SHELXL?

A4: A two-site rotational disorder is a common scenario. The general workflow involves:

« ldentifying the alternative positions: Locate the significant Q-peaks in the difference electron
density map around the methyl carbons.[4][5]

o Splitting the atoms: Create two sets of coordinates for the disordered methyl carbon atoms.
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» Using the PART instruction: In the .ins file, enclose the two disordered components within
PART 1 and PART 2. The non-disordered quaternary carbon and the rest of the molecule
remain in PART 0.[1][6]

» Refining site occupancy factors (SOFs): Introduce a free variable (e.g., FVAR 2 0.5) to refine
the relative occupancies of the two components. The occupancies for atoms in PART 1
would be setto 21 and in PART 2 to -21.[1]

o Applying restraints: It is crucial to apply geometric and ADP restraints to maintain a
chemically reasonable geometry and stable refinement.[1][3]

Q5: What are the essential restraints for refining a disordered tert-butyl group?

A5: Restraints are critical for a stable and meaningful refinement of disordered groups.[3] Key
restraints include:

o SADI or SAME: To restrain chemically equivalent 1,2 (C-C) and 1,3 (C...C) distances within
and between the disordered components to be similar.[3][7] SAME can be used to generate
SADI restraints for chemically equivalent fragments.[1][2]

o SIMU: To restrain the ADPs of atoms that are close to each other to be similar. This is
particularly important for overlapping atoms in the disordered model.[1][3]

e DELU or RIGU: These are rigid-bond restraints that enforce similar anisotropic displacement
parameters for bonded atoms.[1][3] RIGU is a more modern and generally preferred
restraint.[3]

o DFIX: Can be used to fix specific bond lengths to a target value, but SADI is often preferred
as it doesn't introduce a bias towards a preconceived value.[3]
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Issue

Possible Cause

Recommended Solution

Non-positive definite (N.P.D.)
atoms / "atom goes non-

positive definite" error

Unstable refinement of ADPs,
often due to closely spaced
disordered atoms or

insufficient restraints.

Apply or tighten SIMU and
RIGU/DELU restraints on the
disordered atoms.[1] Consider
refining the disordered atoms
isotropically in the initial

stages.

Refinement is unstable or

oscillates

Poor initial model of the
disorder, incorrect atom
assignments, or inappropriate

restraints.

Carefully check the positions of
the split atoms against the
residual electron density map.
Ensure the correct use of
PART instructions.[1] Adjust
the standard deviations of the
restraints; sometimes they may

be too tight or too loose.

Unreasonable bond lengths or

angles after refinement

Insufficient or incorrect

geometric restraints.

Apply SADI or SAME restraints
to the 1,2 and 1,3 distances of
the tert-butyl group to enforce
a reasonable tetrahedral

geometry.[3][7]

Occupancy refines to a value

closetoOor1

One of the disordered
components is not actually
present or is present at a very
low level. The model is over-

parameterized.

Remove the component with
the near-zero occupancy and
refine as an ordered group or a

single disordered component.

"Bad instruction" or syntax
error in SHELXL

Incorrect formatting of the
PART, FVAR, or restraint
commands in the .ins file.

Carefully check the SHELXL
manual for the correct syntax
of all commands. Ensure atom
names are consistent and
correctly assigned to their

respective parts.[1]

Quantitative Data Summary
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The following tables summarize typical geometric parameters and refinement restraints used
when managing tert-butyl group disorder.

Table 1: Typical Geometric Restraints for Disordered tert-butyl Groups

. L Typical Target SHELXL Command
Restraint Type Description
Value / s.d. Example
Restrains the bond
lengths between the
guaternary carbon
] and the methyl SADIC1C2C1C3
1,2-distances (C-C) o s.d. =0.02
carbons, and within Clc4

disordered
components, to be

similar.

Restrains the
distances between the
1,3-distances (C...C) methyl carbons to be s.d. =0.04

SADIC2C3C2C4

- S C3C4
similar, maintaining a
tetrahedral geometry.
Restrains the
anisotropic
o ) P s.d. =0.04 (main), SIMU 0.04 0.08 C1
ADP Similarity displacement 0.08 (terminal) 8t C4A C4B

parameters of nearby

atoms to be similar.

Restrains the
o components of ADPs
Rigid Bond s.d.=0.01 RIGU C1 > C4A C4B
along bond vectors for

bonded atoms.

s.d. = standard deviation (A)

Experimental Protocols
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Protocol 1: Modeling a Two-Component Disordered tert-
Butyl Group in Olex2/SHELXL

This protocol outlines the steps to model a simple two-component rotational disorder of a tert-
butyl group.

« Initial Refinement: Refine the initial structure solution anisotropically. Identify a tert-butyl
group with large, elongated thermal ellipsoids and significant nearby residual electron
density peaks.

o Locate Alternative Positions: In the difference electron density map, identify the peaks that
correspond to the alternative positions of the methyl carbons.

e Split the Atoms:

o Select the three methyl carbon atoms of the tert-butyl group.

o Use the "Disorder"” tool in Olex2 (Tools -> Disorder -> Split Selected Atoms).

o Position the newly generated atoms onto the corresponding residual density peaks.
e Assign PARTs and Occupancy:

o The software will typically assign the original atoms to PART 1 and the new atoms to
PART 2.

o It will also introduce a free variable for the occupancy, often FVAR 2 0.5, and set the
occupancies to 21 and -21.

o Apply Geometric Restraints:

o Select all atoms of the disordered tert-butyl group (both components and the quaternary
carbon).

o Use the "Restraints” tool to apply SAME restraints. This will generate SADI instructions for
the 1,2 and 1,3 distances.

o Apply ADP Restraints:
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o Select all atoms of the disordered group.

o Apply SIMU and RIGU restraints to maintain reasonable thermal parameters.

» Refine the Model:
o Run several cycles of least-squares refinement.

o Monitor the convergence, R-factors, and the shape of the thermal ellipsoids. The ellipsoids
should become more spherical and the residual density should decrease significantly.

o Add Hydrogen Atoms: Once the heavy atom model is stable, add hydrogen atoms using a
riding model (e.qg., AFIX 137 for rotating methyl groups).

Visualizations
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Caption: Workflow for modeling rotational disorder in tert-butyl groups.
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Caption: Key relationships in refining a disordered tert-butyl group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ou.edu [ou.edu]
e 2. logobook.kz [logobook.kz]

¢ 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1182687?utm_src=pdf-body-img
https://www.benchchem.com/product/b1182687?utm_src=pdf-custom-synthesis
https://www.ou.edu/content/dam/cas/chemistry/xray/docs/Muller_disorder.pdf
https://www.logobook.kz/af/11051948/2325/0198570767_sample.pdf
https://www.ccdc.cam.ac.uk/media/resources/schaper-disorder-fs06a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1182687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 4. journals.iucr.org [journals.iucr.org]

o 5. researchgate.net [researchgate.net]
e 6. web.mit.edu [web.mit.edu]

e 7. google.com [google.com]

 To cite this document: BenchChem. [Technical Support Center: Crystallographic Refinement
of tert-Butyl Groups]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1182687#managing-rotational-disorder-in-crystal-
structures-of-tert-butyl-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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